2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, commonly known as NAPPA, is a chemical compound that has been of great interest to the scientific community for its potential applications in various fields. NAPPA is a synthetic derivative of the natural compound, N-acetylaspartylglutamate (NAAG), which is known to play a role in the regulation of neurotransmission in the brain. In
Wirkmechanismus
The mechanism of action of NAPPA is not fully understood, but it is believed to involve the modulation of glutamate signaling in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its activity is tightly regulated by a number of mechanisms, including the activity of 2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide. NAPPA is thought to modulate the activity of the NMDA receptor, which is a key player in glutamate signaling and synaptic plasticity.
Biochemical and Physiological Effects
NAPPA has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of cancer cell growth and proliferation, and the potential neuroprotective effects in models of neurodegenerative diseases. NAPPA has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of NAPPA is its high purity and yield, which makes it a viable option for large-scale production. NAPPA is also relatively easy to synthesize, making it accessible to a wide range of researchers. However, one of the limitations of NAPPA is its relatively limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on NAPPA, including further studies on its mechanism of action and potential neuroprotective effects in models of neurodegenerative diseases. NAPPA could also be studied for its potential use as a drug delivery system for targeted cancer therapy. Additionally, the synthesis of new derivatives of NAPPA could be explored to improve its solubility and other properties. Overall, NAPPA is a promising compound with a wide range of potential applications in various fields of research.
Synthesemethoden
The synthesis of NAPPA involves the reaction of 2-naphthylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated with acetic anhydride to yield NAPPA. The synthesis of NAPPA has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
NAPPA has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, NAPPA has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. NAPPA has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, NAPPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NAPPA has also been studied for its potential use as a drug delivery system for targeted cancer therapy.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(15-18-9-5-8-17-7-1-2-12-21(17)18)24-19-10-6-11-20(16-19)25-14-4-3-13-23(25)27/h1-2,5-12,16H,3-4,13-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHZCXNYBNCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-1-yl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.